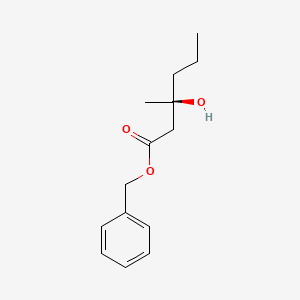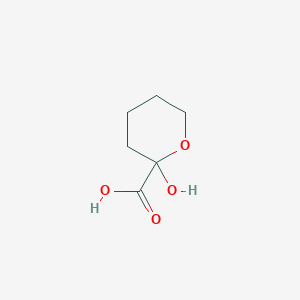
Benzyl (3S)-3-hydroxy-3-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3S)-3-hydroxy-3-methylhexanoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzyl group attached to a (3S)-3-hydroxy-3-methylhexanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl (3S)-3-hydroxy-3-methylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-hydroxy-3-methylhexanoic acid with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of benzyl esters often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as tetrabutylammonium iodide (TBAI) can be used to facilitate the esterification process under mild and clean conditions . This method is advantageous due to its efficiency and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3S)-3-hydroxy-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a widely used reducing agent for ester reduction.
Substitution: Nucleophiles such as ammonia or amines can be used to convert the ester into amides.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, (3S)-3-hydroxy-3-methylhexanol.
Substitution: Benzyl (3S)-3-hydroxy-3-methylhexanamide.
Applications De Recherche Scientifique
Benzyl (3S)-3-hydroxy-3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of benzyl (3S)-3-hydroxy-3-methylhexanoate depends on its specific applicationThe molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl acetate: Similar structure but with an acetate group instead of the (3S)-3-hydroxy-3-methylhexanoate moiety.
Benzyl benzoate: Contains a benzoate group instead of the (3S)-3-hydroxy-3-methylhexanoate moiety.
Benzyl alcohol: Lacks the ester group, consisting only of the benzyl group attached to a hydroxyl group.
Uniqueness
Benzyl (3S)-3-hydroxy-3-methylhexanoate is unique due to the presence of the (3S)-3-hydroxy-3-methylhexanoate moiety, which imparts specific chemical and physical properties.
Propriétés
Numéro CAS |
776315-32-3 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
benzyl (3S)-3-hydroxy-3-methylhexanoate |
InChI |
InChI=1S/C14H20O3/c1-3-9-14(2,16)10-13(15)17-11-12-7-5-4-6-8-12/h4-8,16H,3,9-11H2,1-2H3/t14-/m0/s1 |
Clé InChI |
OBORFPXNCKRUJI-AWEZNQCLSA-N |
SMILES isomérique |
CCC[C@@](C)(CC(=O)OCC1=CC=CC=C1)O |
SMILES canonique |
CCCC(C)(CC(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile](/img/structure/B14211345.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B14211348.png)

![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)




![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)

![Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate](/img/structure/B14211428.png)
![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
